Mannitol 1-acetate
CAS No.: 28976-37-6
Cat. No.: VC17031617
Molecular Formula: C8H16O7
Molecular Weight: 224.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 28976-37-6 |
|---|---|
| Molecular Formula | C8H16O7 |
| Molecular Weight | 224.21 g/mol |
| IUPAC Name | [(2R,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl] acetate |
| Standard InChI | InChI=1S/C8H16O7/c1-4(10)15-3-6(12)8(14)7(13)5(11)2-9/h5-9,11-14H,2-3H2,1H3/t5-,6-,7-,8-/m1/s1 |
| Standard InChI Key | XEMCIUAYUWMMMF-WCTZXXKLSA-N |
| Isomeric SMILES | CC(=O)OC[C@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
| Canonical SMILES | CC(=O)OCC(C(C(C(CO)O)O)O)O |
Introduction
Structural and Chemical Properties of Mannitol 1-Acetate
Mannitol (C₆H₁₄O₆) is a hexitol with a linear chain of six carbons, each bearing a hydroxyl group except for the terminal carbons. Mannitol 1-acetate introduces an acetyl group (-OCOCH₃) at the first carbon position, resulting in the molecular formula C₈H₁₆O₇. This modification alters the compound’s physicochemical behavior:
Physicochemical Profile
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Molecular Weight: 242.22 g/mol (calculated from mannitol’s base weight of 182.17 g/mol + acetyl group, 60.05 g/mol).
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Solubility: Expected to exhibit increased lipophilicity compared to mannitol, enhancing solubility in organic solvents like acetone or ethyl acetate while reducing water solubility.
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Stability: Acetyl esters are generally susceptible to hydrolysis under acidic or alkaline conditions, suggesting pH-dependent stability.
The acetyl group at the C1 position may sterically hinder interactions at the primary hydroxyl site, influencing enzymatic recognition. For instance, mannitol dehydrogenases in Aspergillus candidus specifically target the C2 hydroxyl for oxidation , implying that C1 modifications could bypass metabolic pathways reliant on native mannitol structure.
Synthesis and Biochemical Pathways
Chemical Synthesis
Mannitol 1-acetate can be synthesized via acetylation of mannitol using acetic anhydride or acetyl chloride in the presence of a catalyst (e.g., pyridine). Selective protection of the C1 hydroxyl requires controlled reaction conditions to prevent polysubstitution. Techniques such as:
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Regioselective Acetylation: Employing protective groups for secondary hydroxyls prior to C1 acetylation.
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Enzymatic Methods: Lipases or esterases with positional specificity could theoretically acetylate C1, though no documented examples exist for mannitol.
Biological Relevance
While no natural biosynthetic pathway for mannitol 1-acetate has been reported, mannitol itself is produced in fungi, algae, and bacteria via two primary routes:
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Reduction of Fructose-6-Phosphate: Catalyzed by NAD(H)-dependent mannitol-1-phosphate dehydrogenase (M1PDH), yielding mannitol-1-phosphate (M1P), which is dephosphorylated by a specific phosphatase .
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Direct Reduction of Fructose: Via NADPH-dependent mannitol dehydrogenase .
Research Gaps and Future Directions
Despite its theoretical feasibility, experimental data on mannitol 1-acetate remain sparse. Key research priorities include:
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Synthetic Optimization: Developing efficient, scalable regioselective acetylation methods.
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Metabolic Engineering: Testing whether acetylated mannitols can be produced in microbial systems (e.g., Synechococcus sp. PCC 7002 ) via pathway engineering.
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Toxicological Studies: Assessing safety profiles for biomedical or food applications.
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